2-({3-[(2,5-Dimethoxyanilino)carbonyl]anilino}carbonyl)benzoic acid 2-({3-[(2,5-Dimethoxyanilino)carbonyl]anilino}carbonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 432523-04-1
VCID: VC0495332
InChI: InChI=1S/C23H20N2O6/c1-30-16-10-11-20(31-2)19(13-16)25-21(26)14-6-5-7-15(12-14)24-22(27)17-8-3-4-9-18(17)23(28)29/h3-13H,1-2H3,(H,24,27)(H,25,26)(H,28,29)
SMILES: COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O
Molecular Formula: C23H20N2O6
Molecular Weight: 420.4g/mol

2-({3-[(2,5-Dimethoxyanilino)carbonyl]anilino}carbonyl)benzoic acid

CAS No.: 432523-04-1

Main Products

VCID: VC0495332

Molecular Formula: C23H20N2O6

Molecular Weight: 420.4g/mol

2-({3-[(2,5-Dimethoxyanilino)carbonyl]anilino}carbonyl)benzoic acid - 432523-04-1

CAS No. 432523-04-1
Product Name 2-({3-[(2,5-Dimethoxyanilino)carbonyl]anilino}carbonyl)benzoic acid
Molecular Formula C23H20N2O6
Molecular Weight 420.4g/mol
IUPAC Name 2-[[3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl]carbamoyl]benzoic acid
Standard InChI InChI=1S/C23H20N2O6/c1-30-16-10-11-20(31-2)19(13-16)25-21(26)14-6-5-7-15(12-14)24-22(27)17-8-3-4-9-18(17)23(28)29/h3-13H,1-2H3,(H,24,27)(H,25,26)(H,28,29)
Standard InChIKey IWBQOZSUOFSKET-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O
Canonical SMILES COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O
PubChem Compound 1312891
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator